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For researchers and professionals in drug development, the selection of specific and effective

molecular probes is paramount. This guide provides a detailed comparison of two prominent

histone deacetylase 11 (HDAC11) inhibitors, SIS17 and SIS7. Both compounds were

developed through an activity-guided rational design approach and have demonstrated high

potency and selectivity for HDAC11, an enzyme implicated in a variety of human diseases

including cancer, viral infections, and metabolic disorders.[1][2]

Performance Comparison
While both SIS17 and SIS7 are highly effective in targeting HDAC11, key differences in their

cellular activity have been observed. Experimental data indicates that SIS17 exhibits superior

performance in cellular assays, which is attributed to its enhanced cell permeability and/or

metabolic stability.[1]

In Vitro Inhibitory Activity
Both SIS17 and SIS7 potently inhibit HDAC11's demyristoylation activity. Their half-maximal

inhibitory concentrations (IC50) against HDAC11 are in the sub-micromolar range. A key

distinction lies in their selectivity. Unlike some other HDAC inhibitors, SIS7 and SIS17 show

remarkable selectivity for HDAC11, with no significant inhibition of other HDACs at high

concentrations.[1]
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Compound Target
IC50 (μM) -
Myristoyl-H3K9
Peptide Assay

IC50 (nM) -
Myristoyl-SHMT2
Peptide Assay

SIS17 HDAC11 0.83[3][4] 270[1]

SIS7 HDAC11 0.91[1] 1000[1]

Table 1: In vitro inhibitory potency of SIS17 and SIS7 against HDAC11. Data sourced from Son

et al., 2019.

Cellular Activity
The superior cellular activity of SIS17 is a critical differentiator. In studies using MCF7 cells,

SIS17 was shown to effectively increase the fatty acylation of serine hydroxymethyltransferase

2 (SHMT2), a known substrate of HDAC11, at concentrations as low as 12.5 μM. In contrast,

SIS7 was less effective in the same cellular context. This difference is further supported by LC-

MS-based assays, which readily detected SIS17 in cell lysates, while SIS7 was not detected,

suggesting differences in cell permeability or metabolic stability.[1]

Compound
Cellular Assay (MCF7
cells)

Observation

SIS17 SHMT2 Fatty Acylation
Significant increase in SHMT2

fatty acylation

SIS7 SHMT2 Fatty Acylation Less effective than SIS17

Table 2: Comparison of the cellular activity of SIS17 and SIS7.

Mechanism of Action
SIS17 and SIS7 exert their effects by inhibiting the enzymatic activity of HDAC11. HDAC11 is

unique among histone deacetylases as it functions as a defatty-acylase, removing long-chain

fatty acyl groups from lysine residues on substrate proteins.[1] One of the key physiological

substrates of HDAC11 is SHMT2, an enzyme involved in one-carbon metabolism.[1] By

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31264832/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6893910/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_Histone_Acetylation_Following_HNHA_Treatment.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_Histone_Acetylation_Following_HNHA_Treatment.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_Histone_Acetylation_Following_HNHA_Treatment.pdf
https://www.benchchem.com/product/b1146710?utm_src=pdf-body
https://www.benchchem.com/product/b1146710?utm_src=pdf-body
https://www.benchchem.com/product/b1146710?utm_src=pdf-body
https://www.benchchem.com/product/b1146710?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_Histone_Acetylation_Following_HNHA_Treatment.pdf
https://www.benchchem.com/product/b1146710?utm_src=pdf-body
https://www.benchchem.com/product/b1146710?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_Histone_Acetylation_Following_HNHA_Treatment.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_Histone_Acetylation_Following_HNHA_Treatment.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


inhibiting HDAC11, SIS17 and SIS7 prevent the demyristoylation of SHMT2, leading to an

accumulation of myristoylated SHMT2.[1]
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Mechanism of HDAC11 inhibition by SIS17 and SIS7.
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following are the key experimental protocols used in the comparative analysis of SIS17 and

SIS7.

In Vitro HDAC11 Inhibition Assay
This assay measures the ability of the inhibitors to block the enzymatic activity of HDAC11

using a myristoylated peptide substrate.

Materials:

Recombinant human HDAC11

Myristoyl-H3K9 peptide or myristoyl-SHMT2 peptide substrate

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

SIS17 and SIS7 dissolved in DMSO

HPLC system for analysis

Procedure:

Prepare a reaction mixture containing HDAC11 enzyme and the myristoylated peptide

substrate in the assay buffer.

Add varying concentrations of SIS17 or SIS7 to the reaction mixture. A DMSO control is run

in parallel.

Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

Stop the reaction by adding a quenching solution (e.g., 1% trifluoroacetic acid).

Analyze the reaction products by reverse-phase HPLC to quantify the amount of

deacetylated peptide.
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Calculate the percentage of inhibition for each inhibitor concentration and determine the

IC50 value by fitting the data to a dose-response curve.

Cellular SHMT2 Defatty-Acylation Assay
This assay assesses the ability of the inhibitors to penetrate cells and inhibit HDAC11 activity

on its endogenous substrate, SHMT2.

Materials:

MCF7 cells

Cell culture medium (e.g., DMEM with 10% FBS)

Alkyne-tagged palmitic acid analog (e.g., Alk14)

SIS17 and SIS7 dissolved in DMSO

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Biotin-azide

Streptavidin beads

SDS-PAGE and Western blotting reagents

Anti-SHMT2 antibody

Procedure:

Culture MCF7 cells to approximately 80% confluency.

Treat the cells with the alkyne-tagged palmitic acid analog and varying concentrations of

SIS17 or SIS7 for a specified time (e.g., 6 hours).

Harvest the cells and prepare cell lysates.

Perform a click chemistry reaction by adding biotin-azide to the lysates to tag the acylated

proteins.
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Pull down the biotin-tagged proteins using streptavidin beads.

Elute the pulled-down proteins and separate them by SDS-PAGE.

Perform a Western blot using an anti-SHMT2 antibody to detect the amount of acylated

SHMT2.

Quantify the band intensities to determine the relative increase in SHMT2 acylation in the

presence of the inhibitors.

Cellular SHMT2 Acylation Assay Workflow

1. Cell Culture
(MCF7)

2. Treatment:
Alk14 + Inhibitor 3. Cell Lysis 4. Click Chemistry:

+ Biotin-Azide
5. Pulldown:

Streptavidin Beads
6. Western Blot:

Anti-SHMT2 7. Analysis

Click to download full resolution via product page

Workflow for the cellular SHMT2 defatty-acylation assay.

Selectivity Assay (Western Blot for Histone and Tubulin
Acetylation)
To confirm the selectivity of SIS17 and SIS7 for HDAC11, their effect on the acetylation of

substrates of other HDACs, such as histone H3 (a substrate of class I HDACs) and α-tubulin (a

substrate of HDAC6), is assessed.

Materials:

MCF7 cells

SIS17, SIS7, and a pan-HDAC inhibitor (e.g., SAHA)

Lysis buffer

SDS-PAGE and Western blotting reagents

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1146710?utm_src=pdf-body-img
https://www.benchchem.com/product/b1146710?utm_src=pdf-body
https://www.benchchem.com/product/b1146710?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antibodies: anti-acetyl-histone H3, anti-histone H3, anti-acetyl-α-tubulin, anti-α-tubulin

Procedure:

Treat MCF7 cells with SIS17, SIS7, or a pan-HDAC inhibitor at various concentrations for a

specified time.

Prepare whole-cell lysates.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Probe the membrane with primary antibodies against acetylated and total histone H3 and α-

tubulin.

Use appropriate secondary antibodies and a detection system to visualize the protein bands.

Compare the levels of histone and tubulin acetylation in cells treated with SIS17 and SIS7 to

the control and the pan-HDAC inhibitor-treated cells. A lack of change in acetylation for

histone H3 and α-tubulin indicates selectivity for HDAC11.[1]

Conclusion
Both SIS17 and SIS7 are valuable research tools for studying the biological functions of

HDAC11. They are potent and, critically, highly selective inhibitors. For cellular studies, SIS17
is the superior choice due to its demonstrated higher cell permeability and/or metabolic stability.

[1] The detailed experimental protocols provided herein should enable researchers to

effectively utilize these compounds in their investigations into the roles of HDAC11 in health

and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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